Superior Anti-E. coli Potency of Dermaseptin H5 Versus Dermaseptin H4 from the Identical Source Organism Under Matched Assay Conditions
In the same primary characterization study that reported five novel dermaseptins from Phyllomedusa hypochondrialis azurea, Dermaseptin H5 demonstrated a 1.6-fold lower MIC against Escherichia coli ATCC 11775 compared to its closest co-isolated analog, Dermaseptin H4, when tested under identical broth microdilution conditions [1][2]. While H4 was marginally more potent against Staphylococcus aureus ATCC 12600 (MIC 0.4 µM vs 0.5 µM), H5's advantage against the Gram-negative model organism E. coli represents a meaningful differentiation for research programs prioritizing Gram-negative pathogen coverage [1][2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Escherichia coli ATCC 11775 |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | Dermaseptin H4: 0.8 µM (from same study, same strain, same assay platform) |
| Quantified Difference | 1.6-fold lower MIC for H5 (0.5 vs 0.8 µM), representing a 37.5% improvement in potency against E. coli ATCC 11775 |
| Conditions | Broth microdilution assay; E. coli ATCC 11775; both peptides purified to homogeneity from the same source organism and tested under identical conditions in Thompson et al. (2007), Peptides |
Why This Matters
Researchers selecting between co-isolated dermaseptins for Gram-negative-focused antibacterial studies have quantitative evidence that H5 provides superior potency against E. coli compared to H4, enabling more efficient experimental design at lower peptide concentrations.
- [1] Thompson AH, Bjourson AJ, Orr DF, Shaw C, McClean S. Peptides. 2007 Jul;28(7):1331-1343. PMID: 17553595. (Primary characterization of Dermaseptin H5 and H4 from P. hypochondrialis azurea.) View Source
- [2] CAMP Database (Collection of Anti-Microbial Peptides). Entry CAMPSQ3185 (Dermaseptin H5) and CAMPSQ3184 (Dermaseptin H4). Biomedical Informatics Centre, ICMR-NIRRCH. View Source
